Basicity Modulation: pKa of 8-Methyl Isomer Is ~1.5 Log Units Lower Than 5-Methyl Regioisomer
The predicted pKa of 8-methyl-5,8-diazaspiro[3.5]nonane is 10±0.20, whereas the 5-methyl regioisomer exhibits a predicted pKa of 11.58±0.20 . The unsubstituted parent 5,8-diazaspiro[3.5]nonane has a predicted pKa of 11.53±0.20 . The 8-methyl substitution thus reduces basicity by approximately 1.5 log units relative to both the 5-methyl isomer and the parent scaffold, corresponding to roughly a 30- to 40-fold decrease in basicity.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 10±0.20 (Predicted) |
| Comparator Or Baseline | 5-Methyl-5,8-diazaspiro[3.5]nonane: pKa = 11.58±0.20 (Predicted); Parent 5,8-diazaspiro[3.5]nonane: pKa = 11.53±0.20 (Predicted) |
| Quantified Difference | ΔpKa ≈ -1.5 log units (approximately 30–40× lower basicity) versus both comparators |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs or equivalent prediction software |
Why This Matters
A pKa difference of 1.5 units means the 8-methyl isomer remains predominantly deprotonated under conditions where the 5-methyl isomer is largely protonated, affecting solubility, salt stoichiometry, and reactivity in amine-targeted coupling reactions critical for library synthesis.
